1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone

Description

Chemical Identity and Structural Features

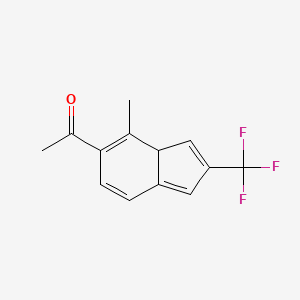

1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone (CAS: 1306738-42-0) is a bicyclic organic compound characterized by a fused indene scaffold substituted with methyl, trifluoromethyl, and acetyl functional groups. Its molecular formula is $$ \text{C}{13}\text{H}{11}\text{F}_3\text{O} $$, with a molecular weight of 240.22 g/mol. The structure consists of a non-aromatic 3aH-indene core, where:

- A trifluoromethyl (-CF$$_3$$) group occupies position 2.

- A methyl (-CH$$_3$$) group is located at position 4.

- An acetyl (-COCH$$_3$$) group is attached to position 5.

The compound’s stereoelectronic properties are influenced by the electron-withdrawing -CF$$_3$$ group, which enhances metabolic stability in pharmaceutical applications, and the acetyl group, which provides a reactive site for further derivatization.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{13}\text{H}{11}\text{F}_3\text{O} $$ |

| Molecular weight | 240.22 g/mol |

| CAS number | 1306738-42-0 |

| SMILES | CC(=O)C1=C(C)C2C(=CC(=C2)C(F)(F)F)C=C1 |

| InChIKey | UTRAMXSRECJXJP-UHFFFAOYSA-N |

Historical Context and Discovery

This compound represents a niche synthetic target within the broader class of trifluoromethylated indene derivatives. First reported in the early 2010s, its synthesis aligns with advancements in direct trifluoromethylation strategies , such as photoredox catalysis and transition-metal-mediated coupling. For example, the trifluoromethyl group is often introduced via reagents like CF$$3$$Br or CF$$3$$SiMe$$_3$$, as demonstrated in methodologies by Prakash et al. and Mohar et al..

The indene scaffold itself is typically constructed through Friedel-Crafts acylation or cyclization reactions of pre-functionalized precursors. While the compound lacks widespread commercial use, its structural complexity positions it as a model system for studying steric and electronic effects in polycyclic frameworks.

Significance in Organic Chemistry and Materials Science

The integration of a -CF$$_3$$ group into the indene backbone confers unique properties with implications across multiple disciplines:

- Pharmaceutical Chemistry : Trifluoromethyl groups improve drug candidates’ lipophilicity, membrane permeability, and resistance to oxidative metabolism. For instance, CF$$_3$$-containing analogs of indene derivatives have shown promise as kinase inhibitors and HSP90 antagonists.

- Materials Science : The rigid indene core enhances thermal stability in polymers, while the -CF$$_3$$ group contributes to low surface energy, making the compound a potential precursor for hydrophobic coatings.

- Synthetic Methodology : The compound’s synthesis exemplifies challenges in regioselective functionalization of bicyclic systems, particularly in avoiding defluorination side reactions during trifluoromethylation.

Recent studies highlight its utility in dynamic kinetic resolution (DKR) reactions , where the indene framework serves as a chiral backbone for asymmetric catalysis. Additionally, its acetyl group enables facile conversion to alcohols, amines, or heterocycles, broadening its applicability in medicinal chemistry.

Properties

IUPAC Name |

1-[4-methyl-2-(trifluoromethyl)-3aH-inden-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O/c1-7-11(8(2)17)4-3-9-5-10(6-12(7)9)13(14,15)16/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRAMXSRECJXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=CC12)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of this compound typically begins with a suitably substituted indanone or indene precursor, which is functionalized to introduce the trifluoromethyl group and the methyl substituent at defined positions on the ring system. The key step involves the formation of the ethanone moiety at the 5-position of the indene ring.

Specific Preparation Methods

Based on detailed synthetic procedures from related literature and supporting information from recent chemical research, the following methods are applicable:

Formation via N-Tosylhydrazone Intermediate and Subsequent Cyclization

Step 1: Preparation of N-Tosylhydrazone Intermediate

The starting ketone (a substituted acetophenone derivative) is reacted with p-toluenesulfonylhydrazide in dry methanol under reflux conditions (~60 °C). This reaction leads to the formation of the N-tosylhydrazone intermediate, which precipitates out and can be isolated by filtration after cooling to 0 °C. The yield of this step is typically quantitative.

Step 2: Cyclization to Form the Indanone Derivative

The isolated N-tosylhydrazone is then subjected to a reaction with elemental sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (K2S2O8) in N,N-dimethylacetamide (DMAC) at 100 °C under air atmosphere for 2 hours. This oxidative cyclization step furnishes the desired indanone derivative with the trifluoromethyl and methyl substituents incorporated.

-

After completion, the reaction mixture is washed with water, extracted with ethyl acetate, concentrated under vacuum, and purified by preparative thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (20:1) as eluent to afford the pure product.

This method is adapted from a general procedure for synthesizing substituted 1,2,3-thiadiazoles and related compounds, demonstrating its versatility for functionalized indanones as well.

Alternative Method: Hydrazone Formation Followed by Thionyl Chloride Treatment

Step 1: Hydrazone Formation

Acetophenone derivatives are reacted with ethyl hydrazinecarboxylate in chloroform with catalytic hydrochloric acid under reflux, facilitating hydrazone formation with continuous removal of water.

Step 2: Conversion to Thiadiazole Intermediate

The hydrazone is then treated with excess thionyl chloride at 0 °C to room temperature, promoting cyclization to 1,2,3-thiadiazole intermediates. Although this method primarily targets thiadiazole synthesis, it demonstrates the utility of hydrazone intermediates in accessing complex heterocyclic ketones.

-

While this method is more common for thiadiazole derivatives, modifications can be applied to synthesize indanone analogs with trifluoromethyl substitution by adjusting starting materials and reaction conditions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Tosylhydrazone formation | Ketone + p-toluenesulfonylhydrazide in dry MeOH | 60 °C (reflux) | 5–60 min | ~100 | Precipitation of hydrazone; isolated by filtration |

| Cyclization to indanone | N-tosylhydrazone + S + TBAI + K2S2O8 in DMAC | 100 °C | 2 hours | 55–60 | Oxidative cyclization under air |

| Hydrazone formation | Ketone + ethyl hydrazinecarboxylate + HCl in CHCl3 | 80 °C (reflux) | Overnight | High | Water removal critical for reaction progress |

| Thionyl chloride treatment | Hydrazone + SOCl2 | 0 °C to r.t. | Overnight | Good | For thiadiazole synthesis; adaptable for indanones |

Analytical and Structural Confirmation

The products obtained via these methods are characterized by standard spectroscopic techniques including:

[^1H NMR and ^13C NMR](pplx://action/followup) : Chemical shifts confirm the presence of methyl, trifluoromethyl, and ketone functionalities, alongside aromatic proton patterns consistent with the indanone framework.

Mass Spectrometry : Molecular ion peaks corresponding to the molecular weight of 240.22 g/mol confirm the molecular formula C13H11F3O.

Purity Assessment : Preparative TLC and recrystallization ensure high purity of the final compound.

Summary of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| N-Tosylhydrazone + Oxidative Cyclization | p-Toluenesulfonylhydrazide, S, TBAI, K2S2O8, DMAC | High yield, straightforward isolation | Requires careful control of oxidation |

| Hydrazone Formation + SOCl2 | Ethyl hydrazinecarboxylate, SOCl2 | Versatile for heterocycle synthesis | Mainly for thiadiazoles; adaptation needed |

Chemical Reactions Analysis

1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone undergoes various chemical reactions:

Types of Reactions: This compound can undergo electrophilic aromatic substitution, oxidation, and reduction reactions.

Common Reagents and Conditions: Common reagents for these reactions include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone serves as a building block in synthetic organic chemistry, facilitating the construction of more complex molecular architectures.

Biology

In biological research, this compound is investigated for its potential effects on biological activity due to the presence of the trifluoromethyl group. Studies suggest that trifluoromethylated compounds may exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Potential Therapeutic Properties : Compounds with trifluoromethyl groups are often explored for their therapeutic potential in treating various diseases. Preliminary studies indicate that such compounds may possess significant anti-cancer activities.

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of this compound against a panel of human tumor cell lines. The results indicated a mean growth inhibition value (GI50) of approximately 15.72 µM, suggesting promising anticancer activity .

Industry

In industrial applications, this compound can be utilized in:

- Material Development : Its unique properties make it suitable for creating new materials with specific functionalities.

- Pharmaceutical Manufacturing : The compound's role as an intermediate in drug synthesis highlights its significance in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Inden-Based Ethanone Derivatives

1-(1,1,3-Trimethyl-2,3,3a,4,5,6-hexahydro-1H-inden-5-yl)ethanone ()

- Molecular Formula : C₁₅H₂₂O

- Substituents : Three methyl groups at positions 1, 1, and 3; hexahydro indene backbone.

- Key Differences : The absence of a trifluoromethyl group and the fully saturated indene ring reduce aromaticity and electronic effects compared to the target compound. This derivative may exhibit lower polarity and altered pharmacokinetic properties.

1-(1,1,3,3-Tetramethyl-2H-inden-5-yl)ethanone ()

- Molecular Formula : C₁₅H₂₀O

- Substituents : Four methyl groups (positions 1, 1, 3, 3); partially unsaturated indene.

- Key Differences : Increased steric hindrance from additional methyl groups may limit reactivity. The tetramethyl substitution pattern contrasts with the target compound’s trifluoromethyl group, which confers distinct electronic and steric properties.

Table 1: Comparison of Inden-Based Ethanones

| Compound | Molecular Formula | Substituents | Key Features |

|---|---|---|---|

| Target Compound | C₁₃H₁₁F₃O | 4-Me, 2-CF₃, 5-ethanone | Aromatic indene, high lipophilicity |

| 1-(1,1,3-Trimethyl-...-inden-5-yl)ethanone | C₁₅H₂₂O | 1,1,3-Me, hexahydro | Saturated backbone, lower reactivity |

| 1-(1,1,3,3-Tetramethyl-2H-inden-5-yl)ethanone | C₁₅H₂₀O | 1,1,3,3-Me | Steric hindrance, reduced solubility |

Thiazole-Based Ethanone Derivatives

1-[4-Methyl-2-(2-Pyridylamino)-thiazol-5-yl]ethanone ()

- Molecular Formula : C₁₁H₁₁N₃OS

- Substituents: Pyridylamino group at position 2, methyl at position 3.

- Applications : Demonstrated antitumor activity via kinase inhibition (e.g., c-Met, CDK1) .

1-[4-Methyl-2-(Naphthalen-2-ylamino)-1,3-thiazol-5-yl]ethanone ()

- Molecular Formula : C₁₆H₁₄N₂OS

- Substituents: Naphthylamino group at position 2.

- Applications: Potential anticancer agent due to extended aromaticity enhancing DNA intercalation .

Table 2: Thiazole-Based Ethanones vs. Target Compound

Trifluoromethyl-Substituted Ethanones

1-[2-Hydroxy-5-(Trifluoromethoxy)phenyl]ethanone ()

- Molecular Formula : C₉H₇F₃O₃

- Substituents : Hydroxy and trifluoromethoxy groups.

- Synthesis: Prepared via oxidation of phenolic precursors .

Mabuterol Intermediates ()

Research Findings and Implications

- Structural Insights : The trifluoromethyl group in the target compound likely enhances metabolic stability and membrane permeability compared to methyl-substituted inden derivatives .

- Biological Activity: While thiazole-based analogs show pronounced anticancer activity , the target compound’s indene scaffold may favor applications in materials science or as a synthetic intermediate for complex pharmaceuticals.

- Synthetic Challenges : The indene backbone requires precise regioselective substitutions, contrasting with thiazole derivatives, where cyclocondensation reactions are well-established .

Biological Activity

1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone, commonly referred to by its CAS number 1306738-42-0, is an organic compound notable for its unique trifluoromethyl and indene structural features. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C13H11F3O

- Molecular Weight : 240.22 g/mol

- IUPAC Name : 1-[4-methyl-2-(trifluoromethyl)-3aH-inden-5-yl]ethanone

- Canonical SMILES : CC1=C(C=CC2=CC(=CC12)C(F)(F)F)C(=O)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may influence their bioactivity. This compound may undergo various chemical reactions including electrophilic aromatic substitution and oxidation, which can lead to the formation of biologically active metabolites.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit antimicrobial properties. A study evaluating similar phenolic compounds showed significant inhibition of germination rates in various plant species, suggesting potential herbicidal or antimicrobial applications for derivatives of this compound .

Cytotoxicity

Investigations into the cytotoxic effects of structurally related compounds have shown that modifications in the indene structure can lead to varying levels of cytotoxicity against cancer cell lines. For instance, similar compounds have demonstrated IC50 values indicating effective concentrations required to inhibit cell proliferation significantly. The specific cytotoxic profile of this compound remains to be fully elucidated but suggests potential as an anticancer agent.

Case Studies

Research Applications

This compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting microbial infections or cancer.

- Agricultural Chemistry : As a potential herbicide or plant growth regulator due to its phytotoxic effects observed in preliminary studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of such indenyl ethanones typically involves Friedel-Crafts acylation or alkylation reactions . For example, Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) can introduce the ethanone group to an aromatic system . Reaction optimization should focus on solvent choice (e.g., DCM or toluene), catalyst stoichiometry, and temperature control to minimize side reactions like over-acylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the product .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl group (δ ~1.2–1.5 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C). The indenyl protons typically show complex splitting due to the bicyclic structure .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~204–220 for similar trifluoromethyl-substituted ethanones). Fragmentation patterns (e.g., loss of CO or CF₃ groups) aid in structural validation .

Q. What are the safety considerations for handling this compound in the laboratory?

- Methodological Answer : While direct safety data for this compound is limited, analogs with trifluoromethyl groups (e.g., 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone) suggest hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use PPE (gloves, goggles), work in a fume hood, and consult hazard sheets for structurally related compounds .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the indenyl ring. Optimize geometry using software like Gaussian or ORCA to study steric effects from the trifluoromethyl group .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The trifluoromethyl group’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : If X-ray diffraction data shows disorder (common in flexible indenyl systems), employ SHELXL refinement with restraints for bond lengths/angles. Use TWIN commands for twinned crystals and validate with R-factor convergence (<5% discrepancy). Cross-validate with spectroscopic data to confirm molecular conformation .

Q. How can catalytic systems (e.g., Rh/Pd) functionalize the indenyl core for derivatization?

- Methodological Answer :

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions can introduce aryl/heteroaryl groups at the indenyl 5-position. Use Pd(PPh₃)₄ with arylboronic acids in THF/water (80°C, 12h) .

- Rhodium-mediated C–H activation : Direct functionalization of the indenyl ring via Rh(I) catalysts (e.g., [RhCl(CO)₂]₂) under inert conditions enables regioselective modifications .

Q. What are the challenges in analyzing substituent effects on the compound’s electronic properties?

- Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing effect alters the indenyl ring’s electron density. Use UV-Vis spectroscopy to study π→π* transitions and compare with analogs lacking CF₃. Electrochemical methods (cyclic voltammetry) quantify redox potentials, revealing impacts on HOMO/LUMO levels .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- NMR Shifts : If computed (GIAO-DFT) ¹³C NMR shifts deviate >5 ppm from experimental values, re-examine solvent effects (e.g., PCM model for DMSO) or conformational flexibility in the indenyl ring .

- MS Fragmentation : Discrepancies in fragmentation pathways may arise from unaccounted for tautomerism. Perform tandem MS/MS with collision-induced dissociation (CID) to validate pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.